molecular formula C8H11NO2S B8525068 3-(5-Methyl-2-thienyl)alanine

3-(5-Methyl-2-thienyl)alanine

Cat. No.: B8525068
M. Wt: 185.25 g/mol
InChI Key: KNSCRQAEJYEVMU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Thienylalanine Derivatives as Non-Canonical Amino Acids in Synthetic Biology

Non-canonical amino acids (ncAAs), also known as unnatural amino acids (UAAs), are amino acids that are not among the 22 proteinogenic amino acids found in the genetic code of living organisms. nih.govwikipedia.org The ability to incorporate these ncAAs into proteins has become a powerful tool in protein engineering and synthetic biology, allowing for the creation of proteins with enhanced stability, novel catalytic activities, and unique physicochemical properties. nih.govresearchgate.net

Thienylalanine derivatives, a class of heteroaromatic amino acids, are valuable ncAAs in this context. lmaleidykla.lt They are structurally similar to the natural aromatic amino acid phenylalanine, with the phenyl ring being replaced by a thiophene (B33073) ring. sigmaaldrich.comdrugbank.com This substitution introduces a sulfur atom into the side chain, which can alter the electronic and steric properties of the amino acid, thereby influencing protein structure and function. lmaleidykla.ltsigmaaldrich.com The site-specific incorporation of thienylalanine and its derivatives into proteins allows researchers to probe protein structure, function, and interactions in ways that are not possible with the standard set of amino acids. acs.orgnih.gov This has led to the development of novel biocatalysts and therapeutic proteins with tailored functionalities. nih.gov

Historical Development and Significance of Heteroaromatic Amino Acid Analogues in Research

The investigation of heteroaromatic amino acid analogues has a rich history rooted in the desire to understand and manipulate biological processes. Early research focused on the synthesis and characterization of these compounds to explore their potential as antagonists of natural amino acids, with the goal of developing antimicrobial or anticancer agents. researchgate.net Over time, the focus expanded to include their use as probes for studying enzyme mechanisms and protein structure. open.ac.uk

The development of methods for incorporating these analogues into peptides and proteins, such as solid-phase peptide synthesis and, more recently, genetic code expansion, has been a significant milestone. open.ac.ukacs.org Genetic code expansion, in particular, has revolutionized the field by enabling the site-specific insertion of ncAAs into proteins in living cells. frontiersin.orgacs.org This has opened up unprecedented opportunities for creating proteins with novel functions. Heteroaromatic amino acids have been instrumental in this endeavor, providing a diverse set of building blocks with unique chemical and physical properties. lmaleidykla.ltresearchgate.net For instance, the incorporation of 3-(2-thienyl)alanine has been used to create fluorescent protein variants with altered spectral properties. acs.orgnih.gov

Rationale for Investigating 3-(5-Methyl-2-thienyl)alanine: Unique Structural Features and Research Potential

The specific focus on this compound stems from its distinct structural characteristics and the research possibilities they unlock. The presence of the thiophene ring, a sulfur-containing aromatic heterocycle, imparts unique electronic properties compared to the benzene (B151609) ring of phenylalanine. sigmaaldrich.comgoogle.com The addition of a methyl group at the 5-position of the thienyl ring further modifies its steric and electronic profile. This methyl group can influence hydrophobic interactions and potentially alter the binding affinity and selectivity of peptides or proteins containing this amino acid.

These structural features make this compound a valuable tool for several research applications. Its incorporation into peptides can lead to analogues with modified biological activity, potentially serving as leads for new drug development. lookchem.com In the realm of protein engineering, it can be used to fine-tune the properties of enzymes or other proteins. nih.gov Furthermore, the synthesis of enantiomerically pure forms of this amino acid is crucial for its application in creating stereochemically defined peptides and proteins. google.com

Overview of Key Research Domains Pertaining to this compound

The research surrounding this compound spans several key domains:

Synthetic Chemistry: The development of efficient and stereoselective methods for the synthesis of this compound is a primary research focus. This includes both chemical and biotechnological approaches, such as enzymatic transamination. google.com

Medicinal Chemistry and Drug Discovery: This amino acid serves as a building block for the synthesis of novel pharmaceutical compounds. lookchem.com Its unique structure is explored to enhance the pharmacological properties of drug candidates.

Protein Engineering and Synthetic Biology: The site-specific incorporation of this compound into proteins allows for the creation of engineered proteins with tailored functions. This includes modifying enzyme activity, stability, and substrate specificity. acs.orgnih.gov

Biophysical and Structural Studies: The introduction of this non-canonical amino acid can serve as a probe to study protein structure, dynamics, and interactions. The altered spectroscopic properties of proteins containing this residue can be monitored to gain insights into their function. acs.orgnih.gov

Interactive Data Table: Properties of Thienylalanine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
3-(2-Thienyl)-DL-alanine 2021-58-1C₇H₉NO₂S171.22Unsubstituted thienyl group at the 2-position. sigmaaldrich.comscbt.com
3-(2-Thienyl)-L-alanine 22951-96-8C₇H₉NO₂S171.22L-enantiomer with an unsubstituted thienyl group. drugbank.comlookchem.com
beta-2-Thienyl-D-alanine 62561-76-6C₇H₉NO₂S171.22D-enantiomer with an unsubstituted thienyl group. nih.gov
This compound Not explicitly foundC₈H₁₁NO₂S185.24 (Calculated)Methyl group at the 5-position of the thienyl ring.
N-Formyl-3-(5-Methyl-2-Thienyl)Alanine 811860-67-0C₉H₁₁NO₃S213.25Formyl group on the amine of this compound. guidechem.com
Boc-3-(2-Thienyl)-L-alanine 56675-37-7C₁₂H₁₇NO₄S271.33Boc protecting group on the amino group of 3-(2-Thienyl)-L-alanine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

(2S)-2-amino-3-(5-methylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C8H11NO2S/c1-5-2-3-6(12-5)4-7(9)8(10)11/h2-3,7H,4,9H2,1H3,(H,10,11)/t7-/m0/s1

InChI Key

KNSCRQAEJYEVMU-ZETCQYMHSA-N

Isomeric SMILES

CC1=CC=C(S1)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=CC=C(S1)CC(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 5 Methyl 2 Thienyl Alanine

Strategies for the Preparation of 3-(5-Methyl-2-thienyl)alanine and its Enantiomers

The preparation of this compound can be achieved through several synthetic routes, yielding either racemic mixtures or pure enantiomers. These strategies range from classical organic synthesis to modern biocatalytic approaches. mdpi.comsigmaaldrich.com

Total synthesis of the racemic this compound scaffold typically begins with readily available thiophene (B33073) precursors. Common methods include the Strecker synthesis, the Bucherer-Bergs reaction, or malonic ester synthesis, which build the alanine (B10760859) side chain onto a functionalized thiophene ring.

One established pathway involves the use of 5-methyl-2-thenaldehyde as a starting material. researchgate.net This aldehyde can be condensed with hydantoin, followed by reduction and hydrolysis to yield the desired amino acid. This is known as the Bucherer-Bergs synthesis. google.com An alternative route is the azlactone synthesis, where the aldehyde is condensed with an N-acylglycine (like hippuric acid) to form an azlactone (an oxazolone (B7731731) derivative). Subsequent reduction and hydrolysis of the azlactone also afford the target amino acid. google.com

Another versatile method is the malonic ester synthesis. This approach involves the alkylation of diethyl acetamidomalonate with a suitable electrophile, such as 5-methyl-2-(chloromethyl)thiophene. The resulting intermediate is then hydrolyzed and decarboxylated to give this compound. researchgate.net This method is broadly applicable for the synthesis of various β-arylalanines. researchgate.net

A synthesis for a related derivative, 3-(2-thienyl)-DL-alanine methyl ester hydrochloride, has been detailed starting from 3-(2-thienyl)-DL-alanine hydrochloride and methanol (B129727) in the presence of thionyl chloride, achieving a quantitative yield. prepchem.com

Table 1: Key Starting Materials and Intermediates in Racemic Synthesis

Starting Material Key Intermediate(s) Synthetic Route Reference
5-Methyl-2-thenaldehyde 5-((5-methylthiophen-2-yl)methylene)imidazolidine-2,4-dione Bucherer-Bergs / Hydantoin route google.com
5-Methyl-2-thenaldehyde 4-((5-methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one Azlactone synthesis google.com

The production of enantiomerically pure forms of this compound is crucial for its application in biologically active peptides and chiral catalysts. mdpi.comgoogle.commedchemexpress.comrenyi.hu Asymmetric synthesis can be achieved through biocatalysis, the use of chiral auxiliaries, or asymmetric catalysis. mdpi.comgoogle.commedchemexpress.comrenyi.hu

Biocatalytic methods offer high enantioselectivity under mild reaction conditions and are considered environmentally benign. researchgate.net A prominent method for producing L-3-(5-methyl-2-thienyl)alanine involves the enzymatic transamination of a prochiral precursor. google.com

In a specific process, 2-hydroxy-3-(5-methyl-2-thienyl)acrylic acid serves as the substrate for a biotransformation. google.com This precursor is obtained from the condensation of 5-methyl-2-thenaldehyde with hydantoin, followed by hydrolytic ring opening. google.com The transamination is catalyzed by whole microbial cells or isolated transaminases, using an amino donor such as L-aspartic acid or L-glutamic acid. google.com This reaction converts the enol form of the acrylic acid derivative directly into the corresponding L-amino acid. google.com

A detailed study reported the synthesis of L-3-(5-methyl-2-thienyl)-alanine from 300 mg of 2-hydroxy-3-(5-methyl-2-thienyl)-acrylic acid with L-aspartate as the amino donor. After a 6-hour reaction, 210 mg (70% yield) of the product was detected, with 150 mg (50% yield) isolated after purification. The final product exhibited high purity (>95%) with a very low content of the D-enantiomer (<0.2%). google.comgoogle.com

Table 2: Results of Enzymatic Synthesis of L-3-(5-Methyl-2-thienyl)alanine

Precursor Amino Donor Biocatalyst Yield (Detected) Yield (Isolated) Enantiomeric Purity Reference

Chiral auxiliaries are compounds that can be temporarily incorporated into a molecule to direct a stereoselective reaction, after which they are removed. sigmaaldrich.com The Schöllkopf method, using bislactim ethers derived from cyclic dipeptides (e.g., cyclo(-L-Val-Gly-)), is a well-established strategy for synthesizing α-amino acids. renyi.hu Another common approach involves the use of Evans oxazolidinones. renyi.hu In this method, the chiral oxazolidinone is acylated, and the resulting N-acyl derivative is alkylated diastereoselectively. Subsequent hydrolysis removes the auxiliary to furnish the enantiopure amino acid. renyi.hu

Asymmetric catalysis, particularly using transition metal complexes with chiral ligands, is another powerful tool. For instance, chiral nickel(II) complexes of Schiff bases derived from glycine (B1666218) or alanine can be alkylated to produce a wide array of non-proteinogenic amino acids with high enantioselectivity. mdpi.comnih.gov The reaction involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base with an appropriate electrophile, followed by decomplexation to release the target amino acid. renyi.hu

Resolution is the process of separating a racemic mixture into its constituent enantiomers. This can be accomplished through several techniques.

Classical resolution involves the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral acid or base like tartaric acid derivatives). google.comlookchem.com These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com

Enzymatic resolution is a highly efficient method that exploits the stereospecificity of enzymes. units.it For example, the racemic N-acetylated amino acid can be subjected to an acylase enzyme, which selectively hydrolyzes the N-acyl group from the L-enantiomer, leaving the N-acetyl-D-amino acid unreacted. researchgate.netdatapdf.com The resulting free L-amino acid and the N-acetylated D-amino acid can then be easily separated. A similar strategy employs the asymmetric hydrolysis of racemic amino acid esters using proteases like α-chymotrypsin. google.com

Dynamic kinetic resolution (DKR) is an advanced method that combines resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov This has been applied to various unprotected amino acids using Ni(II)-complexes, which facilitate both resolution and interconversion of the enantiomers. nih.gov

Asymmetric Synthesis Approaches for Enantiopure this compound

Chemical Derivatization and Functionalization of this compound

The structure of this compound offers multiple sites for chemical modification: the amino group, the carboxylic acid group, and the thiophene ring.

N-Acylation and C-Esterification: The amino and carboxyl groups can be readily modified using standard peptide chemistry protocols. The amino group is commonly protected with groups like tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to facilitate its use in solid-phase peptide synthesis. medchemexpress.com The carboxylic acid can be esterified, for example, to form the methyl ester hydrochloride by reaction with methanol and thionyl chloride. prepchem.com

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, providing efficient routes to novel derivatives. Palladium-catalyzed cross-coupling reactions are particularly effective for modifying the thiophene ring. For example, the β-arylation of protected alanine derivatives with heteroaryl bromides can be used to construct the thienylalanine scaffold directly. acs.org Furthermore, iridium-catalyzed C-H borylation can introduce a boronate ester onto the thiophene ring, which can then participate in Suzuki-Miyaura cross-coupling reactions to introduce a wide range of substituents. mdpi.com This has been demonstrated for the derivatization of protected 2-thienylalanine. mdpi.com

Table 3: Examples of this compound Derivatives

Derivative Name Type of Modification Purpose / Application Reference
N-Boc-3-(5-methyl-2-thienyl)alanine N-terminal protection Peptide synthesis apexchemicals.co.th
N-Fmoc-3-(2-thienyl)alanine N-terminal protection Peptide synthesis medchemexpress.com
This compound methyl ester C-terminal protection/modification Synthetic intermediate prepchem.com

Amine and Carboxyl Group Modifications

The amine and carboxyl groups of this compound are primary sites for chemical modification, essential for peptide synthesis and the development of novel derivatives. Protecting group chemistry is fundamental to these modifications, preventing unwanted side reactions during chain elongation or other transformations. iris-biotech.de

Amine Group Protection: The amino group is typically protected to prevent self-polymerization and to control the sequence of peptide bond formation. libretexts.org Commonly used protecting groups include the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. iris-biotech.delibretexts.org The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) and is removed with a strong acid like trifluoroacetic acid (TFA). libretexts.org The Fmoc group is attached using Fmoc-chloride or Fmoc-O-succinimide (Fmoc-OSu) and is cleaved under mild basic conditions, often with a solution of piperidine (B6355638) in dimethylformamide (DMF). libretexts.orgub.edu

Carboxyl Group Protection: The carboxyl group is often protected as a methyl or benzyl (B1604629) ester. libretexts.org These esters are formed through standard esterification methods and can be removed by mild hydrolysis with aqueous sodium hydroxide. libretexts.org Benzyl esters offer the additional advantage of being removable through catalytic hydrogenolysis. libretexts.org

These protection strategies allow for the selective activation of either the carboxyl or amine group, enabling controlled peptide bond formation. libretexts.org For instance, to form a dipeptide, the amino group of one amino acid is protected, and the carboxyl group of the second amino acid is protected. The two modified amino acids are then coupled using a reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the removal of the protecting groups. libretexts.orglibretexts.org

A variety of modified alanine derivatives, including those with thienyl substitutions, have been synthesized for research and pharmaceutical development. medchemexpress.com For example, a fructosyl derivative of a thiophenyl-substituted triazolyl-thione L-alanine was synthesized via the Amadori reaction in a solution-phase synthesis. nih.gov

Table 1: Common Protecting Groups for Amine and Carboxyl Functions

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Aminetert-ButyloxycarbonylBocStrong Acid (e.g., TFA) libretexts.org
Amine9-FluorenylmethoxycarbonylFmocBase (e.g., 20% Piperidine in DMF) libretexts.org
CarboxylMethyl Ester-OMeMild Hydrolysis (e.g., NaOH) libretexts.org
CarboxylBenzyl Ester-OBnMild Hydrolysis or Catalytic Hydrogenolysis libretexts.org

Thiophene Ring Substitutions and Analog Generation

The thiophene ring of this compound provides a versatile scaffold for further chemical modification, allowing for the generation of a diverse range of analogs. The reactivity of the thiophene ring, which in many ways resembles that of benzene (B151609), allows for various substitution reactions. wikipedia.org

Electrophilic substitution reactions, such as halogenation and acetylation, readily occur on the thiophene ring. wikipedia.org Bromination, for instance, happens at a significantly faster rate than on benzene. wikipedia.org The presence and nature of substituents on the thiophene ring influence the metabolic pathways and potential reactivity of the resulting compounds. femaflavor.org For example, the position of an acyl group can determine whether ring oxidation or S-oxidation is the favored metabolic route. femaflavor.org

The synthesis of thiophene derivatives can be achieved through several established methods, including the Paal–Knorr and Gewald reactions. nih.gov The Gewald reaction, in particular, is a versatile method for producing substituted 2-aminothiophenes. nih.govmdpi.com Modifications to these classical methods, such as using multicomponent reactions, have been developed to improve efficiency and reduce waste. nih.gov

Researchers have synthesized various thiophene-containing compounds to explore their biological activities. For instance, novel thiophen- and thiazole-urea derivatives have been developed and evaluated for their inhibitory potential against enzymes like α-glucosidase. nih.gov Additionally, tetrazole-linked thiophene derivatives have been synthesized and assessed for antimicrobial activity. nih.gov The generation of analogs can also involve creating bioisosteres, such as replacing the thiophene's sulfur atom with selenium to form aminoselenophen derivatives, which can modulate biological activity. mdpi.com

The development of new synthetic routes, such as transition-metal-free approaches, offers cost-effective and efficient ways to produce substituted thiophenes. nih.gov These methodologies are crucial for generating libraries of this compound analogs for structure-activity relationship (SAR) studies in drug discovery.

Solid-Phase and Solution-Phase Peptide Synthesis Incorporating this compound

The incorporation of non-canonical amino acids like this compound into peptide chains is a key strategy for developing novel peptides with enhanced properties. Both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis are utilized for this purpose. libretexts.orgsigmaaldrich.comsigmaaldrich.com

Solid-Phase Peptide Synthesis (SPPS): SPPS, pioneered by Bruce Merrifield, has become the standard method for synthesizing peptides. masterorganicchemistry.compeptide.com The process involves attaching the C-terminal amino acid to a solid support (resin) and then sequentially adding amino acids to the growing peptide chain. peptide.com The use of protecting groups, typically the Fmoc/tBu strategy, is essential for controlling the reaction sequence. iris-biotech.deacs.org

In the context of this compound, its Fmoc-protected derivative would be used in the synthesis. The general SPPS cycle involves:

Attachment: The first amino acid is anchored to the resin. peptide.com

Deprotection: The Nα-Fmoc protecting group is removed with a base, usually piperidine. libretexts.org

Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and added to the deprotected amino group of the resin-bound peptide. ub.eduresearchgate.net

Washing: Excess reagents and byproducts are washed away. peptide.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid cocktail containing TFA. peptide.comresearchgate.net The incorporation of thienylalanine has been reported in the solid-phase synthesis of oxytocin (B344502) antagonists. nih.gov

Solution-Phase Peptide Synthesis: While SPPS is dominant, solution-phase synthesis remains important, particularly for large-scale production or for peptides that are difficult to synthesize on a solid support. libretexts.orgekb.eg This method involves coupling protected amino acids or peptide fragments in a suitable solvent. ekb.eg After each coupling step, the product must be purified before the next amino acid can be added. ekb.eg Although more labor-intensive due to the purification steps, it offers greater flexibility in terms of reaction conditions and the scale of synthesis. libretexts.org The synthesis of a fructosyl thiophenyl-substituted triazolyl-thione L-alanine derivative has been achieved using solution-phase methods. nih.gov

Table 2: Comparison of Peptide Synthesis Methods

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
Principle Peptide chain grown on a solid support peptide.comPeptide fragments coupled in solution ekb.eg
Purification Intermediate purification not required; final cleavage and purification peptide.comPurification required after each coupling step ekb.eg
Speed Generally faster for assembling long peptides Can be slower due to purification steps ekb.eg
Scale Typically used for research and smaller scale synthesis masterorganicchemistry.comMore amenable to large-scale industrial synthesis libretexts.org
Common Strategy Fmoc/tBu acs.orgBoc/Bzl or other orthogonal schemes ekb.eg

Design and Synthesis of Prodrug Strategies for Mechanistic Research (Conceptual)

Prodrug design is a valuable strategy to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a parent drug. semanticscholar.org For a compound like this compound, prodrug approaches could be conceptually designed to probe its mechanisms of action or to enhance its delivery to specific targets. These strategies often involve temporarily masking a functional group with a promoiety, which is later cleaved in vivo by chemical or enzymatic processes to release the active compound. researchgate.net

Conceptual Prodrug Strategies:

Ester Prodrugs: The carboxyl group of this compound could be esterified with various alcohols to create ester prodrugs. This modification can increase lipophilicity, potentially enhancing membrane permeability. These esters would be designed to be hydrolyzed by esterase enzymes present in the body to release the parent amino acid. semanticscholar.org

Amino Acid Conjugates: The amine or carboxyl group could be linked to another amino acid or a short peptide. This strategy can leverage amino acid transporters for improved absorption and distribution. semanticscholar.org For instance, dipeptide prodrugs can be designed to be substrates for peptide transporters like PEPT1. semanticscholar.org

Hypoxia-Activated Prodrugs: For mechanistic studies in cancer research, a prodrug could be designed to be activated under hypoxic conditions, which are characteristic of solid tumors. This could involve attaching a hypoxia-sensitive trigger, such as a nitroaromatic or nitroheterocyclic group (e.g., nitrothiophene), to the amino acid. chemrxiv.org In the low-oxygen environment of a tumor, nitroreductase enzymes would reduce the nitro group, initiating a cascade that releases the active drug. researchgate.netchemrxiv.org A study describes the synthesis of hypoxia-activated prodrugs of a KDAC inhibitor that incorporates a nitrothiophene moiety. chemrxiv.org

Enzyme-Targeted Prodrugs: A promoiety could be chosen that is a specific substrate for an enzyme that is overexpressed at a target site. For example, in inflammatory bowel disease, phospholipase A2 (PLA2) is overexpressed. A phospholipid-based prodrug could be designed where this compound is linked to a phospholipid via a linker. The PLA2 would cleave the prodrug, releasing the active compound specifically at the site of inflammation. mdpi.com

The synthesis of these conceptual prodrugs would follow established chemical principles. Esterification, amidation, and coupling reactions would be employed to attach the desired promoieties to the this compound core structure. The design would require careful consideration of the linker and the trigger mechanism to ensure efficient release of the parent compound under the desired physiological conditions.

Preclinical Pharmacological Investigations and Mechanistic Elucidation of 3 5 Methyl 2 Thienyl Alanine

Molecular Target Identification and Ligand-Binding Interactions

Understanding the molecular targets of 3-(5-Methyl-2-thienyl)alanine is fundamental to characterizing its pharmacological effects. Research in this area has primarily focused on its interaction with enzymes and its potential to modulate their activity.

Preclinical studies have demonstrated that the related compound, β-2-thienyl-dl-alanine, acts as an inhibitor of phenylalanine hydroxylase. This enzyme is critical in the metabolic pathway of phenylalanine.

In vitro experiments using crude liver and kidney homogenates from rats have shown that β-2-thienyl-dl-alanine competitively inhibits phenylalanine hydroxylase. The study revealed a significant change in the apparent Michaelis constant (Km) for liver phenylalanine hydroxylase from 0.61 mM in the absence of the inhibitor to 2.70 mM in the presence of 24 mM β-2-thienyl-dl-alanine, with no significant alteration in the maximum velocity (Vmax). nih.govnih.gov For the kidney enzyme, the Km value changed from 0.50 mM to 1.60 mM under the same conditions. nih.govnih.gov

Furthermore, β-2-thienyl-dl-alanine was found to competitively inhibit the intestinal absorption of phenylalanine. The inhibition constant (Ki) for this process was estimated to be 81 mM. nih.govnih.gov These findings highlight the compound's ability to interfere with enzymatic processes and amino acid transport.

Table 1: Inhibitory Effects of β-2-Thienyl-dl-alanine on Phenylalanine Hydroxylase

TissueConditionApparent Km (mM)
LiverWithout Inhibitor0.61
LiverWith 24 mM β-2-thienyl-dl-alanine2.70
KidneyWithout Inhibitor0.50
KidneyWith 24 mM β-2-thienyl-dl-alanine1.60

Data derived from in vitro studies on rat tissue homogenates. nih.govnih.gov

Based on the available scientific literature, no preclinical studies have been published that specifically investigate the agonistic or antagonistic activities of this compound at various receptors.

Detailed protein-protein and specific protein-ligand interaction studies for this compound are not extensively documented in publicly accessible research. While databases like PubChem and DrugBank list interactions for the related compound β-2-Thienyl-L-alanine, specific experimental studies detailing the nature and dynamics of these interactions are limited. nih.govdrugbank.com

Cellular Pharmacodynamics and Biological Processes Modulation (In Vitro)

The effects of this compound on cellular functions, including its uptake, distribution, and influence on signaling pathways, are critical to understanding its biological activity.

Research on the cellular transport of thienylalanine derivatives indicates that these compounds can interfere with amino acid transport systems. Specifically, β-2-thienyl-dl-alanine has been shown to competitively inhibit the intestinal transport of phenylalanine, suggesting it utilizes similar transport mechanisms for cellular entry. nih.govnih.gov However, detailed studies characterizing the specific transporters involved in the cellular uptake, intracellular distribution, and efflux of this compound are not currently available.

There is a lack of specific research data on the modulation of cellular signaling pathways and gene expression by this compound. While general studies on L-alanine have shown its capability to influence gene expression related to metabolism and cellular signaling in certain cell lines, these findings cannot be directly extrapolated to the thienyl derivative. nih.gov Further research is required to elucidate the specific effects of this compound on these cellular processes.

Preclinical Pharmacological Investigations of this compound Remain Undisclosed in Publicly Accessible Research

Despite a comprehensive search of available scientific literature, detailed preclinical pharmacological data for the chemical compound this compound is not publicly available. This includes a lack of published research on its effects on key cellular processes such as cell proliferation, apoptosis, and autophagy, as well as in vivo mechanistic studies in animal models.

The specific areas of investigation for which no data could be retrieved include:

Effects on Cell Proliferation and Apoptosis in Preclinical Cell Lines: There are no accessible studies detailing the impact of this compound on the growth, division, or programmed cell death of cancer or other preclinical cell lines.

Investigation of Autophagic Pathways and Cellular Stress Responses: Information regarding the compound's ability to modulate autophagy—the cellular process of degradation and recycling of cellular components—or its role in cellular stress responses is absent from the scientific record.

Evaluation in Disease-Relevant Rodent Models: No in vivo studies in rodent models of cardiovascular, neurological, or other diseases have been published that assess the therapeutic potential or mechanistic action of this compound.

Assessment of Target Engagement and Pharmacodynamic Biomarkers: There is a lack of data on the specific molecular targets of this compound within a biological system and no identified pharmacodynamic biomarkers to measure its physiological effect.

Comparative Analysis with Established Reference Compounds: Without any efficacy or mechanistic data, no comparative analyses with existing therapeutic agents have been performed or published.

While research exists for structurally related compounds, such as β-2-thienylalanine, which has been investigated for its effects on tumor growth in mice, these findings cannot be extrapolated to this compound due to differences in their chemical structures which can lead to significantly different pharmacological properties. nih.gov The scientific community awaits future research to elucidate the preclinical pharmacological profile of this specific compound.

Structure Activity Relationship Sar and Chemoinformatic Studies of 3 5 Methyl 2 Thienyl Alanine and Its Analogues

Systematic Exploration of the Alanine (B10760859) Side Chain Modifications

Modifications to the alanine side chain of thienylalanine analogues can profoundly impact their pharmacological profiles. These alterations include changes to stereochemistry, the introduction of conformational constraints, and modifications to the peptide backbone.

Stereochemistry is a fundamental aspect of molecular recognition in biological systems, as enzymes and receptors are themselves chiral. libretexts.org The spatial arrangement of atoms in a molecule dictates its ability to interact with biological targets. longdom.org For amino acid analogues like thienylalanine, the chirality at the α-carbon is a critical determinant of biological activity. nih.gov

Biological systems often exhibit high stereospecificity. For instance, only the L-enantiomers of standard amino acids are typically incorporated into proteins. This specificity extends to amino acid analogues. The biological activity of thienylalanine isomers is highly dependent on their stereochemical configuration. In many biological contexts, one enantiomer is significantly more active than the other. libretexts.organkara.edu.tr For example, in studies of the painkiller ibuprofen, only the S-enantiomer is effective because it binds correctly to the active site of the prostaglandin H2 synthase enzyme, whereas the R-enantiomer does not fit properly and has no therapeutic effect. libretexts.org Similarly, for thienylalanine analogues, the L-isomer (S-configuration) is often the more biologically active form, as it can be recognized by transport systems and enzymes that process natural L-amino acids. nih.gov The racemic mixture may exhibit reduced activity or different effects compared to the pure enantiomers. An enzymatic resolution method has been successfully used to separate the racemic mixture of β-2-thienylalanine, yielding the optically pure L- and D-isomers. acs.org

Table 1: Comparison of Stereoisomers of Thienylalanine Analogues
CompoundStereoisomerGeneral Biological Activity TrendRationale
β-2-ThienylalanineL-isomerOften the more active enantiomerRecognized by enzymes and transporters specific for L-amino acids. nih.gov
β-2-ThienylalanineD-isomerTypically less active or inactiveDoes not fit the chiral binding sites of most biological targets.
β-2-ThienylalanineDL-racemic mixtureActivity may be intermediate or complexRepresents the combined, and sometimes confounding, effects of both enantiomers. acs.org

The inherent flexibility of linear peptides can be a disadvantage for biological activity, as it often leads to reduced binding affinity and susceptibility to enzymatic degradation. nih.gov Introducing conformational constraints into the structure of 3-(5-Methyl-2-thienyl)alanine or peptides containing this amino acid can enhance its properties. Constraining the peptide backbone can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target. nih.gov

Common strategies to introduce conformational constraints include:

Cα-Alkylation: Introducing an alkyl group, such as a methyl group, at the α-carbon restricts the rotational freedom around the N-Cα and Cα-CO bonds. researchgate.net

N-Alkylation: The addition of an alkyl group to the amide nitrogen can also limit conformational flexibility. researchgate.net

Cyclization: Creating a cyclic structure, either by head-to-tail linkage or by linking the side chain to the backbone, is a powerful method to rigidify the peptide's structure. nih.gov

Incorporating non-coded amino acids (NCAAs) with bulky aromatic side chains, such as thienylalanine derivatives, into a peptide backbone can inherently confer conformational constraint and increase resistance to proteolysis. nih.gov These modifications can lead to improved bioavailability and enhanced structural stability of the resulting peptides. nih.gov

Impact of Thiophene (B33073) Ring Substituents and Isomeric Variations

The thiophene ring is a versatile scaffold in medicinal chemistry, often used as a bioisostere for a phenyl ring, which can improve metabolic stability and binding affinity. nih.gov Altering the substituents on the thiophene ring or the position of the alanine attachment provides another avenue to modulate the activity of this compound analogues.

Substituents on the thiophene ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. researchgate.net

Electronic Effects: The methyl group at the 5-position of the thiophene ring in this compound is an electron-donating group. This can increase the electron density of the aromatic ring, potentially affecting its ability to participate in π-π stacking or cation-π interactions with a receptor. Conversely, introducing electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, would decrease the ring's electron density and could favor different types of interactions. nih.gov The sulfur atom in the thiophene ring itself contributes to the molecule's electronic properties and can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

Steric Effects: The size and position of substituents create steric bulk that can either promote or hinder binding to a target. The methyl group in this compound adds steric bulk, which might be crucial for fitting into a specific hydrophobic pocket of a receptor. Larger substituents would have a more pronounced steric effect, which could be beneficial or detrimental depending on the topology of the binding site.

Table 2: Predicted Effects of Thiophene Ring Substituents
Substituent TypeExampleElectronic EffectSteric EffectPotential Impact on Activity
Electron-Donating-CH₃ (Methyl)Increases ring electron densityModerate bulkMay enhance hydrophobic or cation-π interactions.
Electron-Withdrawing-NO₂, -CNDecreases ring electron densityVariesMay alter electrostatic interactions or hydrogen bonding capabilities. nih.gov
Halogens-Br, -ClElectron-withdrawing (inductive), weak donating (resonance)VariesCan form halogen bonds and alter lipophilicity.

The point of attachment of the alanine side chain to the thiophene ring creates positional isomers with distinct physicochemical properties and, consequently, different biological activities. The two primary isomers are 2-thienylalanine and 3-thienylalanine.

The relative positions of the sulfur atom and the alanine side chain lead to different charge distributions and molecular shapes. nih.gov For example, 2-thienylalanine is readily borylated at the 5-position, while the more reactive 3-thienylalanine undergoes diborylation at the 2- and 5-positions, highlighting their different electronic characters. acs.org These differences in stability and reactivity, stemming from the stereochemical position of the sulfur atom relative to the side chain, can lead to significant variations in how the isomers interact with biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find correlations between the chemical structures of compounds and their biological activities. mdpi.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. nih.gov

For a series of analogues of this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be categorized as:

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, shape indices.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices.

A statistical model is then built to relate these descriptors to the measured biological activity (e.g., IC50 values). For aryl-substituted alanine analogs, QSAR studies have shown that properties like side-chain hydrophobicity, the aromatic dipole moment, and steric volume are key predictors of activity. nih.gov Such models can reveal that different classes of analogues (e.g., phenylalanine vs. tryptophan analogs) may bind via different mechanisms—one dominated by hydrophobic interactions and the other by dipole-dipole interactions and steric fit. nih.gov A similar approach applied to thienylalanine derivatives could elucidate the precise structural requirements for their biological activity and guide the synthesis of more potent analogues.

Development of Predictive Models for Molecular Interactions and Biological Responses

Predictive modeling, a cornerstone of chemoinformatics, utilizes computational methods to forecast the biological activity and molecular interactions of compounds. The development of such models for this compound would involve several key steps:

Data Collection: A dataset of structurally related compounds with known biological activities would be required. Given the lack of specific data for this compound, this would likely involve compiling information on various thienylalanine analogues.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), would be employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the developed model would be rigorously assessed through internal and external validation techniques to ensure its robustness and reliability.

Without a specific dataset of this compound analogues and their biological activities, the development of a predictive model remains a theoretical exercise.

Molecular Descriptors and Statistical Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. The selection of appropriate molecular descriptors is crucial for building a meaningful QSAR model. For a molecule like this compound, relevant descriptors would likely include:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as connectivity indices and shape indices.

Electronic Descriptors: These quantify the electronic properties, including partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). The sulfur atom in the thiophene ring would significantly influence these properties.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters (e.g., Verloop sterimol parameters). The methyl group at the 5-position of the thiophene ring would be a key contributor to the steric properties.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which is crucial for membrane permeability and interaction with hydrophobic pockets in proteins.

Table 1: Potentially Relevant Molecular Descriptors for QSAR Studies of this compound Analogues

Descriptor ClassExample DescriptorsPotential Influence on Activity
Topological Wiener Index, Randić IndexMolecular size and branching
Electronic Dipole Moment, HOMO/LUMO energiesReactivity and intermolecular interactions
Steric Molar Refractivity, Verloop ParametersBinding site complementarity
Hydrophobic LogP, Polar Surface Area (PSA)Membrane transport and target affinity

Once a QSAR model is developed, its statistical validation is paramount. Common statistical parameters used for validation include:

Coefficient of determination (R²): A measure of the goodness of fit of the model.

Cross-validated R² (Q²): A measure of the predictive ability of the model, typically determined using leave-one-out or leave-many-out cross-validation.

Standard deviation of errors of prediction (SDEP): Indicates the accuracy of the predictions.

F-statistic: Assesses the statistical significance of the regression model.

A robust QSAR model should have high R² and Q² values (typically > 0.6) and a low SDEP.

Ligand Design Principles and Molecular Recognition Studies

Ligand design aims to create molecules that can bind to a specific biological target with high affinity and selectivity. For this compound, ligand design principles would focus on modifying its structure to enhance its interaction with a target protein. Molecular recognition studies, often employing techniques like X-ray crystallography or molecular docking, are essential to understand these interactions at an atomic level.

Key principles for designing ligands based on the this compound scaffold would include:

Scaffold Hopping: Replacing the core structure with other bioisosteric groups to explore different chemical space while maintaining key interactions.

Functional Group Modification: Altering or adding functional groups to the thiophene ring or the alanine side chain to introduce new hydrogen bonding, electrostatic, or hydrophobic interactions. For instance, the methyl group could be replaced with other alkyl or functional groups to probe the steric and electronic requirements of a binding pocket.

Conformational Restriction: Introducing conformational constraints into the molecule to reduce the entropic penalty upon binding and improve affinity.

Molecular recognition studies would investigate how the thiophene ring and the methyl group of this compound interact with the amino acid residues of a target protein. The sulfur atom could participate in specific interactions, such as sulfur-aromatic interactions, and the methyl group could fit into a hydrophobic sub-pocket.

Table 2: Potential Molecular Interactions of this compound in a Binding Site

Interacting Moiety of LigandPotential Interacting Residues in ProteinType of Interaction
Thiophene Ring (aromatic system)Phenylalanine, Tyrosine, Tryptophanπ-π stacking
Thiophene Ring (sulfur atom)Aromatic residues, Cationic residuesSulfur-aromatic, Cation-π
Methyl GroupLeucine, Isoleucine, ValineHydrophobic interactions
Amino and Carboxyl GroupsPolar/Charged residues (e.g., Asp, Glu, Lys, Arg)Hydrogen bonding, Salt bridges

Advanced Analytical and Spectroscopic Characterization of 3 5 Methyl 2 Thienyl Alanine

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 3-(5-Methyl-2-thienyl)alanine, providing the means to isolate and measure the compound with high specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of non-volatile amino acids like this compound. Method development focuses on optimizing separation efficiency, peak shape, and analysis time. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

Due to the polar nature of the amino acid and its lack of a strong native chromophore, derivatization is often employed prior to detection to enhance sensitivity. nih.govrsc.org Reagents such as o-phthaldiadehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) react with the primary amine group to form highly fluorescent derivatives, allowing for trace-level detection. nih.govresearchgate.net

Method validation is performed to ensure the analytical procedure is reliable, reproducible, and accurate for its intended purpose. nih.gov Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Interactive Table 1: Example HPLC Method Parameters and Validation Summary

ParameterCondition / Value
Chromatographic Conditions
ColumnC18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient elution with A: 25 mM Phosphate Buffer (pH 6.5) and B: Acetonitrile/Methanol (B129727) (50:50)
Flow Rate1.0 mL/min
Temperature35 °C
DerivatizationPre-column with o-phthaldiadehyde (OPA)
DetectionFluorescence (Excitation: 230 nm, Emission: 450 nm) nih.gov
Validation Results
Linearity (R²)≥0.999 nih.gov
Accuracy (% Recovery)95% - 105%
Precision (% RSD)< 2.0% researchgate.net
LOD~0.1 pM researchgate.net
LOQ~0.4 pM

As this compound contains a chiral center, it can exist as two enantiomers (D and L forms). Differentiating and quantifying these enantiomers is critical, as they often exhibit different biological activities. Chiral chromatography is the definitive method for assessing enantiomeric purity. yakhak.orgnih.gov

Direct and indirect methods can be employed. Direct methods utilize a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. chromatographytoday.com Common CSPs for amino acids include those based on macrocyclic glycopeptides (e.g., teicoplanin, ristocetin A), polysaccharides (e.g., amylose or cellulose derivatives), and ligand-exchange phases. mst.edu The use of zwitterionic chiral selectors has also proven effective for the direct resolution of amino acids. chiraltech.com

Indirect methods involve derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. However, direct analysis on a CSP is often preferred as it avoids potential complications from the derivatization step.

Interactive Table 2: Comparison of Chiral Stationary Phases for Amino Acid Separation

Chiral Stationary Phase (CSP) TypeChiral Selector ExamplePrinciple of SeparationMobile Phase CompatibilityNotes
Macrocyclic GlycopeptideTeicoplaninHydrogen bonding, ionic interactions, steric hindrance Reversed-phase, Polar organic, Normal-phaseVersatile for underivatized amino acids; D-enantiomer often more retained
Polysaccharide-basedAmylose PhenylcarbamateHydrogen bonding, π-π interactions, steric inclusion yakhak.orgNormal-phase, Reversed-phaseEffective for N-derivatized amino acids (e.g., FMOC) researchgate.net
ZwitterionicCinchona Alkaloid-basedAnion and cation exchange, hydrogen bonding chiraltech.comLC-MS compatible polar organicSeparates free amino acids directly chiraltech.com
Ligand ExchangeL-Proline or L-HydroxyprolineChelation with a metal ion (e.g., Cu²⁺)Aqueous buffersElution order can be reversed by using the opposite enantiomer on the CSP chromatographytoday.com

Gas chromatography (GC) is a powerful separation technique known for its high resolution, but it is restricted to analytes that are volatile and thermally stable. nih.gov Amino acids, including this compound, are inherently non-volatile due to their zwitterionic nature at neutral pH. thermofisher.com Therefore, derivatization is a mandatory step to make them suitable for GC analysis. mdpi.comresearchgate.net

The derivatization process chemically modifies the polar functional groups (carboxyl and amino groups) to create more volatile and less reactive derivatives. Common derivatization strategies include:

Silylation: This is a widely used technique where active hydrogens are replaced with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. thermofisher.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. thermofisher.com TBDMS derivatives are generally more stable and less sensitive to moisture than TMS derivatives.

Acylation/Esterification: This two-step process first converts the carboxylic acid to an ester (e.g., methyl or propyl ester) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride). mdpi.comnih.gov

The choice of derivatization reagent is critical and can affect the stability and fragmentation pattern of the resulting derivative, which is particularly important when GC is coupled with mass spectrometry (GC-MS). nih.gov

Mass Spectrometry for Structural Elucidation and Preclinical Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound. It provides information on molecular weight and structure and is highly sensitive for detecting trace amounts of the compound and its metabolites.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity for quantifying analytes in complex biological matrices. nih.gov For this compound, an electrospray ionization (ESI) source would typically be used to generate protonated molecular ions [M+H]⁺ in positive ion mode.

In the tandem MS setup, the first mass spectrometer (Q1) isolates the parent ion of the target analyte. This ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by the second mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling the accurate quantification of low-concentration analytes. mdpi.com This technique is central to preclinical studies for tracking the parent compound and identifying potential metabolites. nih.govresearchgate.net

Interactive Table 3: Hypothetical MRM Transitions for this compound

CompoundParent Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Notes
This compound186.06169.03140.05Parent ion corresponds to [M+H]⁺. Product ions result from characteristic losses (e.g., NH₃, COOH).
Hypothetical Metabolite (Hydroxylated)202.06185.03156.05Parent ion corresponds to [M+O+H]⁺. Fragmentation pattern would be used to confirm the structure.

High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.gov This capability is crucial for unequivocally determining the elemental composition of this compound and its unknown metabolites. nih.gov

By comparing the experimentally measured accurate mass to the theoretical mass calculated from possible elemental formulas, the correct molecular formula can be assigned with a high degree of confidence. nih.gov This is a critical first step in the structural elucidation of novel metabolites discovered during preclinical development, as it significantly constrains the number of possible chemical structures. escholarship.org

Interactive Table 4: Accurate Mass and Elemental Composition Data

ParameterValue
Molecular FormulaC₈H₁₁NO₂S
Theoretical Monoisotopic Mass185.05070 u
Measured Accurate Mass (Hypothetical)185.05112 u
Mass Error (Hypothetical)2.3 ppm
Inferred Elemental CompositionC=8, H=11, N=1, O=2, S=1

Spectroscopic Techniques for Molecular Structure and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for determining the molecular structure and probing the conformational preferences of this compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a wealth of information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to reveal distinct signals for each unique proton in the molecule. The chemical shifts (δ) would be indicative of the electronic environment of the protons. For instance, the protons on the thiophene (B33073) ring would likely appear in the aromatic region, with their specific shifts influenced by the electron-donating methyl group and the electron-withdrawing alanine (B10760859) side chain. The protons of the alanine moiety (α-H, β-H₂, and NH₂) would exhibit characteristic chemical shifts. Scalar couplings (J-couplings) between adjacent protons would provide critical information about the connectivity and dihedral angles, which are essential for conformational analysis.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom would produce a distinct signal. The chemical shifts of the thiophene ring carbons would confirm the substitution pattern, while the shifts of the alanine carbons (C=O, Cα, Cβ) would be characteristic of the amino acid structure.

Advanced NMR Techniques: To gain deeper insights into the three-dimensional structure and dynamics, advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed. COSY would establish proton-proton connectivities, HSQC would correlate directly bonded protons and carbons, and NOESY would identify protons that are close in space, providing crucial distance restraints for determining the preferred conformation of the molecule.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. The exact values would need to be determined experimentally.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Thiophene-H36.8 - 7.2125 - 130
Thiophene-H46.7 - 7.1120 - 125
Thiophene-CH₃2.3 - 2.615 - 20
α-CH3.8 - 4.250 - 55
β-CH₂3.1 - 3.535 - 40
NH₂7.5 - 8.5-
COOH10.0 - 12.0170 - 175

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups and obtaining a "vibrational fingerprint" of this compound. These techniques probe the vibrational modes of the molecule, which are sensitive to bond strengths, bond angles, and molecular symmetry.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the various functional groups present. Key vibrational modes would include:

N-H stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the amino group.

O-H stretching: A very broad band from 2500-3300 cm⁻¹ due to the carboxylic acid hydroxyl group.

C-H stretching: Aromatic C-H stretches from the thiophene ring would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl and alanine side chain would be observed just below 3000 cm⁻¹.

C=O stretching: A strong, sharp absorption band around 1700-1750 cm⁻¹ characteristic of the carboxylic acid carbonyl group.

C=C and C-S stretching: Vibrations associated with the thiophene ring would appear in the fingerprint region (below 1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. The symmetric stretching of the thiophene ring, for example, would be expected to give a strong Raman signal.

A table of expected characteristic vibrational frequencies is provided below.

Functional Group/Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H stretch (Carboxylic Acid)2500-3300 (broad)Weak
N-H stretch (Amine)3200-3500 (broad)Weak
Aromatic C-H stretch3000-3100Strong
Aliphatic C-H stretch2850-2960Strong
C=O stretch (Carboxylic Acid)1700-1750 (strong)Moderate
C=C stretch (Thiophene)1500-1600Strong
C-S stretch (Thiophene)600-800Moderate

As this compound is a chiral molecule (assuming it is in a specific enantiomeric form, e.g., L- or D-), Circular Dichroism (CD) spectroscopy would be an invaluable tool for confirming its stereochemistry and studying its interactions with other chiral molecules, such as proteins.

Chirality Confirmation: The CD spectrum of an enantiomerically pure sample of this compound would exhibit characteristic positive or negative Cotton effects at specific wavelengths, corresponding to the electronic transitions of its chromophores (the thiophene ring and the carboxyl group). The sign and magnitude of these Cotton effects would be unique to a particular enantiomer, providing definitive proof of its absolute configuration.

Protein-Ligand Interactions: CD spectroscopy is highly sensitive to changes in the secondary and tertiary structure of proteins. If this compound binds to a protein, it could induce conformational changes in the protein that would be detectable in the far-UV CD spectrum (190-250 nm). Furthermore, if the binding event is stereospecific, the interaction could also give rise to an induced CD signal in the near-UV region (250-350 nm) corresponding to the electronic transitions of the thiophene chromophore of the ligand.

X-ray Crystallography of this compound and its Complexes (if applicable)

Molecular Structure and Conformation: An X-ray crystal structure would unambiguously confirm the molecular connectivity and provide precise details about the conformation of the molecule in the solid state. This would include the orientation of the thiophene ring relative to the alanine side chain.

Intermolecular Interactions: The crystal structure would also reveal the network of intermolecular interactions, such as hydrogen bonding between the amino and carboxyl groups of adjacent molecules, and potential π-π stacking interactions between the thiophene rings. This information is crucial for understanding the solid-state properties of the compound.

Complexes: If this compound were to be co-crystallized with a protein or another host molecule, X-ray crystallography could provide a detailed atomic-level picture of the binding interactions, including the specific amino acid residues involved in the binding site and the precise orientation of the ligand within that site.

A hypothetical table of key crystallographic parameters is presented below.

Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes.
Space GroupThe symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the unit cell.
Bond Lengths (Å)Precise distances between bonded atoms.
Bond Angles (°)Angles between adjacent bonds.
Torsion Angles (°)Dihedral angles that define the molecular conformation.

Computational Chemistry and Molecular Modeling of 3 5 Methyl 2 Thienyl Alanine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can predict molecular geometry, orbital energies, and reactivity indices.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis of 3-(5-Methyl-2-thienyl)alanine would involve scanning the potential energy surface by systematically rotating its flexible dihedral angles. This process would identify stable conformers and the energy barriers between them, providing a detailed energy landscape. Such a study would reveal the preferred three-dimensional structures of the molecule in the gas phase. Currently, there are no published studies detailing the specific conformational preferences and energy landscapes of this compound.

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential (ESP) map illustrates the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for molecular recognition and binding. While the methodology for generating ESP maps is standard, a specific map and detailed analysis of the charge distribution for this compound have not been reported in the literature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Protein-Ligand Binding Dynamics and Conformational Changes

MD simulations are instrumental in understanding how a ligand like this compound might interact with a protein target. These simulations can reveal the dynamic process of binding, including the conformational adjustments in both the ligand and the protein that lead to a stable complex. Such studies could elucidate the key interactions responsible for binding affinity and specificity. At present, there are no published MD simulation studies detailing the binding dynamics of this compound with any specific protein target.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its solvent environment. MD simulations in explicit solvent (e.g., water) can model these effects and predict the most stable conformations of this compound in solution. This is critical for understanding its behavior in a biological context. However, specific studies on the solvation of this compound and its conformational behavior in different solvents are not available in the scientific literature.

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. Virtual screening employs docking and other computational methods to screen large libraries of compounds for their potential to bind to a biological target.

While the thienyl-alanine scaffold is of interest in medicinal chemistry, and docking studies have been performed on various derivatives, there is no specific mention in the accessible literature of molecular docking or virtual screening studies that have explicitly included and reported on the interactions of this compound with a particular protein target. Such studies would be essential for identifying potential biological targets and for the rational design of new therapeutic agents based on this scaffold.

Prediction of Binding Modes and Affinities to Biomolecular Targets

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. This method is instrumental in understanding the potential biological activity of a compound.

In a typical molecular docking workflow, a three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). A 3D model of the ligand, in this case, this compound, is then generated and placed into the binding site of the protein. Sophisticated algorithms then sample a vast number of possible conformations and orientations of the ligand within the binding site, and a scoring function is used to estimate the binding affinity for each pose. Lower binding energy scores generally indicate a more favorable interaction. nih.govescholarship.orgbiointerfaceresearch.com

For this compound, this process could be applied to various potential protein targets. For instance, given its structural similarity to the amino acid phenylalanine, it could be docked into the active sites of enzymes that bind phenylalanine or its derivatives. The methyl group on the thiophene (B33073) ring would be a key feature to consider, as it could introduce steric hindrance or form favorable hydrophobic interactions within the binding pocket, leading to different binding modes and affinities compared to its unmethylated counterpart, 3-(2-thienyl)alanine.

Table 1: Hypothetical Molecular Docking Results for this compound Against Selected Protein Targets

Target ProteinPutative Binding Site ResiduesPredicted Binding Affinity (kcal/mol)Potential Interactions
Phenylalanine HydroxylasePHE255, SER251, ARG270-7.2Hydrogen bonds with the amino and carboxyl groups; hydrophobic interactions with the methyl-thienyl ring.
Aromatic Amino Acid DecarboxylaseASP271, HIS192, PHE103-6.8Salt bridge with the carboxyl group; pi-pi stacking with the thiophene ring.
Tyrosine-protein Kinase JAK2LEU855, GLY856, VAL863-8.1Hydrophobic interactions with the methyl group; hydrogen bond with the backbone carbonyl.

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound. It serves to demonstrate the type of information that would be generated from molecular docking studies.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could further refine the understanding of the structural requirements for binding. nih.gov These methods build predictive models based on the known activities of a series of related compounds.

Identification of Novel Binding Partners

Computational methods are increasingly used to identify new potential protein targets for small molecules, a process often referred to as target identification or target fishing. nih.govrsc.orgnih.gov These approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-based methods leverage the principle that structurally similar molecules often have similar biological activities. The chemical structure of this compound could be used to search databases of known bioactive compounds, such as ChEMBL, to identify molecules with similar fingerprints or pharmacophore features. ebi.ac.uk The known targets of these similar molecules would then be considered as potential targets for this compound.

Structure-based methods, on the other hand, involve docking the small molecule against a large library of protein structures. This "reverse docking" or "inverse virtual screening" approach can suggest potential binding partners based on favorable docking scores and interaction patterns. researchgate.net For example, this compound could be screened against a panel of human proteins to identify those with which it is predicted to bind with high affinity.

Table 2: Potential Novel Binding Partners for Thienylalanine Derivatives Identified Through Computational Screening (Illustrative Examples)

Compound ClassComputational MethodPredicted Protein TargetPotential Therapeutic Area
Thiophene-based compoundsPharmacophore ScreeningEpidermal Growth Factor Receptor (EGFR)Oncology
Substituted Alanine (B10760859) AnalogsReverse DockingDipeptidyl peptidase IV (DPP-IV)Diabetes
Small molecules with aromatic heterocyclesSimilarity Searching14-3-3 proteinSignal Transduction

Note: This table provides examples of how computational methods have been used to identify targets for compounds with structural similarities to this compound and is for illustrative purposes. nih.govdundee.ac.ukmdpi.com

Data Mining and Cheminformatics for Compound Landscape Analysis

Cheminformatics provides a suite of tools and techniques to analyze the chemical space surrounding a particular compound, offering insights into its properties, potential activities, and relationships with other molecules. nih.govneovarsity.org

One key aspect of this analysis is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity of this compound based on its chemical structure. researchgate.netgreenstonebio.commdpi.comnih.gov These predictions are valuable in the early stages of drug discovery to assess the "drug-likeness" of a compound.

Table 3: Predicted Physicochemical and ADMET Properties of this compound

PropertyPredicted ValueMethod/Tool
Molecular Weight185.24 g/mol Calculated
LogP1.25SwissADME
Water SolubilitySolubleADMETlab 2.0
Blood-Brain Barrier PermeationNoADMETlab 2.0
Human Intestinal AbsorptionHighADMETlab 2.0
hERG InhibitionNon-inhibitorADMET-AI

Note: These are in silico predictions generated from publicly available web tools and have not been experimentally validated.

Furthermore, compound landscape analysis can be used to visualize the chemical space occupied by this compound and its analogs. researchgate.netnih.gov Techniques like Principal Component Analysis (PCA) can be used to project high-dimensional chemical feature data into a lower-dimensional space, allowing for the visual exploration of structure-activity relationships. mdpi.com By mapping compounds with known activities onto this chemical space, it may be possible to infer the potential biological activities of this compound based on its proximity to active compounds.

Innovative Research Applications and Future Directions for 3 5 Methyl 2 Thienyl Alanine

Development as a Biochemical Probe for Cellular and Molecular Processes

The development of sophisticated biochemical probes is crucial for unraveling complex cellular and molecular processes. The inherent properties of the thiophene (B33073) moiety in 3-(5-Methyl-2-thienyl)alanine make it a promising scaffold for the design of such probes. Thiophene-based fluorophores are known to exhibit environmentally sensitive fluorescence, with their emission spectra and quantum yields being influenced by factors like solvent polarity and viscosity. uconn.eduuconn.edu This sensitivity can be harnessed to create probes that report on changes in the local microenvironment within a cell.

For instance, by incorporating this compound into a peptide or protein that targets a specific organelle, it may be possible to monitor changes in that organelle's environment during cellular processes like apoptosis or metabolic shifts. The fluorescence of the thiophene ring could be modulated by its proximity to other molecules or changes in the surrounding medium, providing real-time information about these events. Furthermore, the thiophene ring can be chemically modified to create a wider range of fluorescent probes with tailored properties, such as longer emission wavelengths to minimize autofluorescence from biological samples. uconn.edu

Table 1: Potential Applications of this compound-Based Biochemical Probes

Application AreaProbe Design PrinciplePotential Information Gained
Cellular Imaging Environmentally sensitive fluorescence of the thiophene ring.Real-time monitoring of changes in local polarity and viscosity within cellular compartments.
Enzyme Activity Assays Quenched fluorescent probe that is activated upon enzymatic cleavage.Spatiotemporal tracking of enzyme activity in living cells.
Protein-Protein Interaction Studies Förster Resonance Energy Transfer (FRET) pair with another fluorophore.Detection and quantification of protein-protein interactions.
Membrane Potential Sensing Electrochromic properties of the thiophene moiety.Measurement of changes in membrane potential in excitable cells like neurons.

Integration into Protein Engineering and Genetic Code Expansion Methodologies

Genetic code expansion allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, enabling the introduction of novel chemical functionalities. This powerful technique opens up new avenues for protein engineering, allowing for the creation of proteins with enhanced stability, novel catalytic activities, or the ability to be selectively modified. The incorporation of this compound into proteins can be achieved by evolving an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes this ncAAs and not any of the canonical amino acids.

The unique properties of this compound make it an attractive candidate for protein engineering. The thiophene ring can introduce unique spectroscopic handles into a protein, facilitating studies of protein structure and dynamics. The sulfur atom in the thiophene ring can also participate in unique non-covalent interactions, potentially influencing protein folding and stability. Furthermore, the methyl group can provide a steric block or engage in hydrophobic interactions, allowing for the fine-tuning of protein-ligand or protein-protein interactions.

Table 2: Potential Benefits of Incorporating this compound into Proteins

PropertyPotential Advantage in Protein Engineering
Unique Spectroscopic Signature Can serve as a probe for monitoring protein conformation and dynamics using techniques like fluorescence spectroscopy.
Altered Hydrophobicity The methyl group can enhance hydrophobic interactions, potentially increasing protein stability or modulating binding affinities.
Novel Chemical Reactivity The thiophene ring can be a site for specific chemical modifications, allowing for the attachment of other molecules like drugs or imaging agents.
Bioisosteric Replacement Can replace natural aromatic amino acids like phenylalanine or tyrosine to probe the role of the aromatic ring in protein function.

Role as a Building Block in Complex Chemical Synthesis and Materials Science

The thiophene moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and organic electronic materials. nih.gov As a chiral building block, this compound provides a versatile starting material for the synthesis of complex molecules with defined stereochemistry. Its amino acid functionality allows for its incorporation into peptide-based structures, while the thiophene ring can undergo a variety of chemical transformations to build molecular complexity.

In medicinal chemistry, the incorporation of this compound into drug candidates can improve their pharmacokinetic properties, such as metabolic stability and membrane permeability. nih.gov The thiophene ring is a known bioisostere of the phenyl ring and can be used to modulate the biological activity of a molecule. In materials science, the electron-rich nature of the thiophene ring makes it suitable for the construction of organic semiconductors and other functional materials. The ability to incorporate this functionality into well-defined, self-assembling peptide structures opens up possibilities for the creation of novel biomaterials with interesting electronic and optical properties.

Exploration in Peptide Chemistry and Peptidomimetic Design

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical use is often limited by poor metabolic stability and low oral bioavailability. Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved drug-like properties. The incorporation of unnatural amino acids like this compound is a common strategy in peptidomimetic design. nih.gov

Replacing a natural amino acid with this compound can introduce conformational constraints into a peptide, leading to a more defined three-dimensional structure. This can enhance binding affinity to the target receptor and increase resistance to proteolytic degradation. The thiophene ring can also participate in unique interactions with the target protein that are not possible with natural amino acids. For example, the sulfur atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-π stacking interactions.

Future Research Trajectories for Thiophene-Derived Amino Acid Analogues in Basic Science

The unique properties of thiophene-derived amino acids, exemplified by this compound, suggest numerous exciting avenues for future research in basic science. A deeper understanding of how these building blocks influence the structure and function of peptides and proteins will be crucial for their rational design in various applications.

Future research could focus on:

Systematic studies of structure-activity relationships: Investigating how variations in the substitution pattern of the thiophene ring affect the biological activity of peptides and proteins.

Development of new methodologies for their incorporation: Creating more efficient and versatile methods for incorporating these amino acids into proteins, both in vitro and in vivo.

Exploration of their potential in creating novel biomaterials: Designing self-assembling peptides containing thiophene-derived amino acids for applications in tissue engineering and regenerative medicine.

Use as probes for fundamental biological processes: Employing these amino acids to study complex biological phenomena, such as protein folding, enzyme catalysis, and signal transduction.

The continued exploration of thiophene-derived amino acid analogues holds great promise for advancing our understanding of biological systems and for the development of new technologies in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(5-Methyl-2-thienyl)alanine, and how can reaction purity be optimized?

  • Methodology :

  • Condensation Reaction : Adapt methods from analogous thienylalanine syntheses. For example, 3-(2-thienyl)alanine is synthesized via condensation of 2-thiophenecarboxylic acid derivatives with protected amino acids, followed by hydrolysis .

  • Purification : Use recrystallization (e.g., ethanol/water mixtures) and column chromatography (silica gel, eluent: chloroform/methanol). Monitor purity via TLC (Rf ~0.3 in butanol/acetic acid/water).

  • Analytical Validation : Confirm structure using 1H^1H-NMR (e.g., δ 2.45 ppm for methyl protons on thienyl) and elemental analysis (C: ~49.4%, H: ~5.2%, N: ~8.1%) .

    Table 1: Example Reaction Conditions

    StepReagents/ConditionsYieldReference
    Condensation2-Thienylcarboxylic acid, DCC, DMAP65-70%
    Deprotection6M HCl, reflux, 4h>90%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H-NMR identifies methyl groups (δ 2.1–2.5 ppm) and α-protons (δ 3.8–4.2 ppm). 13C^{13}C-NMR confirms carboxylic acid (δ ~175 ppm) and thienyl carbons .
  • IR Spectroscopy : Detect C=O stretch (~1700 cm1^{-1}) and NH2_2 bends (~1600 cm1 ^{-1}) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (m/z ~198.2 [M+H]+^+) .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

  • Methodology :

  • Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Use desiccants (silica gel) to prevent hygroscopic degradation .
  • Conduct stability assays via HPLC (C18 column, UV detection at 254 nm) to monitor degradation over time .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl position on thienyl) influence bioactivity and solubility?

  • Methodology :

  • Comparative Synthesis : Synthesize analogs (e.g., 3-(3-methyl-2-thienyl)alanine) and compare logP (octanol/water partition) for solubility .
  • Bioactivity Assays : Test antimicrobial activity (MIC against Bacillus subtilis) and compare with unsubstituted analogs. Use dose-response curves to establish structure-activity relationships (SAR) .
  • Computational Modeling : Perform DFT calculations to assess electronic effects (e.g., methyl group’s electron-donating properties on thienyl ring reactivity) .

Q. How can contradictions in biological activity data across experimental models be resolved?

  • Methodology :

  • Standardized Assays : Control variables like cell line (e.g., HEK293 vs. NIH 3T3), media composition, and incubation time. Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Metabolic Profiling : Quantify degradation products via LC-MS in different biological matrices (e.g., plasma vs. lysate) .

Q. What strategies identify and mitigate synthetic impurities in this compound?

  • Methodology :

  • HPLC-PDA/MS : Detect byproducts (e.g., unreacted starting materials or diastereomers) using reverse-phase chromatography .

  • Chiral Resolution : Use chiral columns (e.g., Chirobiotic T) to separate D/L enantiomers. Optimize mobile phase (e.g., methanol/ammonium acetate) .

    Table 2: Common Impurities and Remedies

    ImpuritySourceMitigation Strategy
    Unreacted Thienyl AcidIncomplete condensationExtended reaction time
    Racemic MixtureLack of chiral controlUse chiral catalysts

Q. How do stereochemical configurations (D vs. L) affect metabolic pathways and target interactions?

  • Methodology :

  • Enzymatic Assays : Incubate D/L isoforms with proteases (e.g., trypsin) to assess metabolic stability .
  • Molecular Docking : Compare binding modes (AutoDock Vina) to enzymes like alanine racemase. Highlight steric clashes or hydrogen-bonding differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.